molecular formula C12H15NO2 B182070 4-(4'-Carboxyphenyl)piperidine CAS No. 196204-01-0

4-(4'-Carboxyphenyl)piperidine

Cat. No. B182070
Key on ui cas rn: 196204-01-0
M. Wt: 205.25 g/mol
InChI Key: XDCLOVOOEKUJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697736B2

Procedure details

A solution of 4-piperidin-4-ylbenzoic acid (0.5 g) and 36% formaldehyde in water (0.175 mL) in methanol (5 mL) was treated with sodium cyanoborohydride (0.13 g) and acetic acid (0.5 mL), stirred for 18 hours and concentrated. The concentrate was flash chromatographed on silica gel with 10% methanol/dichloromethane.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.175 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]2[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=2)[CH2:3][CH2:2]1.C=O.[C:18]([BH3-])#N.[Na+].C(O)(=O)C>O.CO>[CH3:18][N:1]1[CH2:6][CH2:5][CH:4]([C:7]2[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=2)[CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
N1CCC(CC1)C1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0.13 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.175 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel with 10% methanol/dichloromethane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CN1CCC(CC1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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